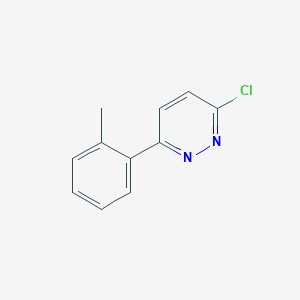

3-Chloro-6-(2-methylphenyl)pyridazine

Description

Significance of Pyridazine (B1198779) Heterocycles in Advanced Chemical Systems and Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science. sigmaaldrich.com Its unique physicochemical characteristics, including a significant dipole moment, capacity for hydrogen bonding, and ability to serve as a less lipophilic substitute for a phenyl ring, make it a highly attractive scaffold in drug design. Pyridazine derivatives are recognized as a "privileged scaffold," appearing in numerous compounds with a wide spectrum of pharmacological activities. acs.org These activities include anticancer, acs.orgnih.gov antihypertensive, researchgate.net anti-inflammatory, analgesic, and antimicrobial properties. raco.catwur.nl The versatility of the pyridazine core allows for easy functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets. raco.cat This adaptability has led to the development of several marketed drugs and a multitude of compounds in clinical development. researchgate.netcymitquimica.com

Overview of Strategic Research Directions for Halogenated Pyridazine Derivatives

Halogenated pyridazines, particularly chloropyridazines, are pivotal intermediates in synthetic organic chemistry. nih.gov The presence of a halogen atom, such as chlorine, on the pyridazine ring provides a reactive handle for a variety of chemical transformations. Strategic research is heavily focused on leveraging this reactivity. The chlorine atom at positions 3 or 6 of the pyridazine ring is readily displaced by a wide range of nucleophiles, a reaction that forms the basis for constructing large libraries of novel derivatives. sigmaaldrich.com

Key research directions include:

Nucleophilic Aromatic Substitution (SNAr): This is the most common strategy, where the chloro group is substituted by amines, alcohols, thiols, and other nucleophiles to build molecular complexity. This approach is fundamental in the synthesis of biologically active compounds.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki, Heck, and Sonogashira couplings, are extensively used with chloropyridazines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, linking the pyridazine core to various aryl, heteroaryl, or alkyl groups. sigmaaldrich.com

Development of Novel Agrochemicals and Pharmaceuticals: Research aims to synthesize new halogenated pyridazine derivatives and screen them for potential use as herbicides, fungicides, and therapeutic agents. documentsdelivered.com The electronic modulation provided by the halogen atom can be crucial for biological efficacy.

Rationale for Focused Investigation on 3-Chloro-6-(2-methylphenyl)pyridazine within the Pyridazine Class

The specific compound, this compound, represents a logical target for focused investigation. The rationale for its study is built upon several key points:

Synergistic Structural Features: It combines the proven pharmacophoric properties of the pyridazine ring with the structural features of a 2-methylphenyl (o-tolyl) group. The methyl group's steric bulk and electronic-donating nature can significantly influence the molecule's conformation and its binding affinity to biological targets compared to its unsubstituted phenyl counterpart.

Synthetic Versatility: The chloro substituent at the 6-position serves as a versatile anchor for derivatization. This allows for the systematic exploration of the chemical space around the pyridazine core, enabling the generation of a focused library of compounds for structure-activity relationship (SAR) studies.

Exploring New Chemical Space: While the broader class of 6-aryl-3-chloropyridazines has been explored, the specific 2-methylphenyl substitution is less common. Investigating its synthesis, reactivity, and properties contributes valuable data to the field of heterocyclic chemistry and provides a platform for discovering novel molecules with potentially unique biological or material properties. The compound serves as an ideal building block for creating more complex molecular architectures aimed at specific therapeutic targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(2-methylphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-4-2-3-5-9(8)10-6-7-11(12)14-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOBIVPDWBWZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544156 | |

| Record name | 3-Chloro-6-(2-methylphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96225-49-9 | |

| Record name | 3-Chloro-6-(2-methylphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivative Chemistry of 3 Chloro 6 2 Methylphenyl Pyridazine

Advanced Synthetic Routes to 3-Chloro-6-(2-methylphenyl)pyridazine and Related Aryl-Substituted Pyridazines

The synthesis of aryl-substituted pyridazines, including the specific compound this compound, is a significant area of research in heterocyclic chemistry due to the wide range of biological activities these compounds exhibit. nih.gov Advanced synthetic strategies focus on constructing the pyridazine (B1198779) core and introducing the desired substituents with high efficiency and regioselectivity. These methods often involve cyclization reactions to form the heterocyclic ring and subsequent functionalization, such as chlorination, to yield the target compounds.

Cyclization Reactions for Pyridazine Core Construction

The formation of the pyridazine ring is the foundational step in synthesizing this compound and its analogs. Various cyclization strategies are employed, starting from different acyclic or heterocyclic precursors.

A notable method for constructing 5,6-fused ring pyridazines involves the reaction of 1,2-diacylcyclopentadienes, also known as 1,2-diacyl fulvenes, with hydrazine (B178648) hydrate (B1144303). liberty.edu This process is typically conducted in a solvent like methanol (B129727) at room temperature. liberty.edu The reaction proceeds via a ring-closure mechanism on the fulvene (B1219640) starting material. liberty.edu For instance, aryl-substituted pyridazines have been successfully synthesized in high yields from phenyl, thienyl, and tolyl fulvenes. liberty.edu The general procedure involves dissolving the 1,2-diacyl fulvene in methanol, adding an excess of hydrazine, and allowing the mixture to react for approximately 24 hours. liberty.edu The pyridazine product can then be isolated through separatory extraction using a solvent such as dichloromethane. liberty.edu This method has proven effective for creating a small library of unique aryl-substituted pyridazines. liberty.edu

Pyrido[2,3-d]pyrimidines represent a class of bicyclic nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. rsc.org Their synthesis is often related to pyridazine chemistry, as pyridazine derivatives can serve as precursors or be synthesized through analogous cyclization strategies. There are four general approaches for synthesizing the pyrido[2,3-d]pyrimidine (B1209978) scaffold starting from a pyrimidine (B1678525) ring, which involves the addition of carbon atoms or intramolecular cyclization. jocpr.com One common method involves the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds, such as acetylacetone, to yield substituted pyrido[2,3-d]pyrimidines. jocpr.com Another route involves the acylation or thioacylation of an o-aminonicotinonitrile, followed by intramolecular heterocyclization to form the desired pyrido[2,3-d]pyrimidine. rsc.org These compounds have been investigated for a wide spectrum of biological activities, including anti-inflammatory and anticancer properties. rsc.orgrsc.org

Chlorination Techniques of Pyridazinones to Form 3-Chloropyridazines

The conversion of a pyridazinone (or hydroxypyridazine) to a 3-chloropyridazine (B74176) is a crucial transformation for accessing compounds like this compound. This is typically an intermediate step that introduces a reactive chlorine atom, which can be further substituted to create diverse derivatives. nih.gov

The use of phosphorus oxychloride (POCl3) is a well-established and widely used method for the chlorination of pyridazinones and other hydroxylated nitrogen-containing heterocycles. nih.govnih.gov The reaction generally involves heating the hydroxy-containing substrate in excess POCl3, often in the presence of an organic base like pyridine (B92270). nih.govresearchgate.net For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones have been successfully converted to their corresponding 3-chloropyridazine derivatives by treatment with phosphorus oxychloride. nih.gov The general procedure involves heating the pyridazinone with POCl3, followed by cooling and quenching the reaction mixture in ice water. commonorganicchemistry.com The resulting chlorinated product can then be isolated by filtration. google.com To address economic, environmental, and safety concerns associated with using large excesses of POCl3, more efficient protocols have been developed. nih.gov These include solvent-free procedures using equimolar amounts of POCl3 and a base, heated in a sealed reactor, which are suitable for large-scale preparations and provide high yields. nih.govsemanticscholar.org

The Vilsmeier-Haack reaction provides a one-step method for converting 6-(2-hydroxyphenyl)-3(2H)-pyridazinones to their corresponding 3-chloro derivatives without the need to protect the phenolic hydroxy group. google.com The reaction employs a combination of phosphorus oxychloride and a disubstituted formamide, such as dimethylformamide (DMF), which together form the Vilsmeier reagent, a substituted chloroiminium ion. google.comwikipedia.org This reagent is a weaker electrophile than those used in Friedel-Crafts acylations, making the reaction suitable for electron-rich aromatic compounds. chemistrysteps.com In the context of pyridazine chlorination, the 6-(2-hydroxyphenyl)-3(2H)-pyridazinone is typically added to a cold mixture of POCl3 and DMF. google.com The mixture is then heated to facilitate the reaction, which is followed by quenching in cold water to isolate the 3-chloro-6-(2-hydroxyphenyl)pyridazine product. google.com This method avoids the multi-step process of protecting the hydroxy group, chlorinating, and then deprotecting. google.com

Cross-Coupling Strategies for Aryl Substitution at the Pyridazine C-6 Position

Modern cross-coupling reactions are indispensable for forming the crucial carbon-carbon bond between the pyridazine ring and the 2-methylphenyl group. These methods offer high efficiency and functional group tolerance.

While palladium-catalyzed methods are more prevalent, nucleophilic biaryl coupling strategies represent an alternative approach for the synthesis of arylpyridazines. These reactions typically involve the coupling of an organometallic reagent derived from the aryl component with a halogenated pyridazine. The efficiency of such methods can be influenced by the specific nucleophile and the reaction conditions employed.

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the synthesis of biaryl compounds, including precursors to this compound. researchgate.net This reaction typically involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. researchgate.net In the context of pyridazinone synthesis, a common pathway involves coupling an aryl boronic acid, such as (2-methylphenyl)boronic acid, with a dihalopyridazine or a protected chloropyridazinone. The resulting 6-aryl-3(2H)-pyridazinone is a key intermediate. This intermediate can then be chlorinated to yield the target compound. The reaction is known for its versatility and is compatible with a wide range of functional groups. researchgate.net The catalyst system, often consisting of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, along with a base such as K₃PO₄, is crucial for achieving high yields. researchgate.net The final step in the synthesis of the title compound involves the conversion of the pyridazinone to the 3-chloro derivative, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). google.comnih.gov

Chemical Transformations and Derivatization Studies of the this compound Moiety

The chlorine atom at the C-3 position of the pyridazine ring is highly susceptible to nucleophilic attack, making it a prime site for introducing diverse functionalities.

Nucleophilic Substitution Reactions at the C-3 Position

The C-3 chloro substituent in 3-chloropyridazine derivatives is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the heterocyclic ring. youtube.comzenodo.org This enhanced reactivity allows for the displacement of the chloride ion by a wide array of nucleophiles under relatively mild conditions. youtube.com

Common nucleophiles used in these transformations include amines, hydrazines, and alkoxides. For instance, the reaction with hydrazine hydrate is a well-established method to produce 3-hydrazinyl-6-arylpyridazine derivatives. google.comnih.govnih.gov Similarly, various primary and secondary amines can be employed to synthesize a library of 3-amino-6-arylpyridazines. google.comnih.gov The reaction kinetics are typically second-order, being first-order in both the substrate and the nucleophile. zenodo.org

| Nucleophile | Product Structure | Product Name | Reference |

|---|---|---|---|

| Hydrazine Hydrate (N₂H₄·H₂O) | 3-Hydrazinyl-6-(2-methylphenyl)pyridazine | google.com, nih.gov | |

| Ammonia (NH₃) | 6-(2-Methylphenyl)pyridazin-3-amine | google.com | |

| Primary/Secondary Amines (R¹R²NH) | N-Substituted-6-(2-methylphenyl)pyridazin-3-amine | nih.gov |

Functionalization of the Pyridazine Ring System

The derivatives obtained from nucleophilic substitution at the C-3 position serve as versatile intermediates for further functionalization. The hydrazinyl group, for example, is a particularly useful handle for subsequent chemical modifications. It can readily react with aldehydes and ketones to form the corresponding hydrazones. nih.govnih.govresearchgate.net This reaction expands the molecular complexity and allows for the introduction of a wide variety of substituents. For instance, reacting 3-hydrazinyl-6-(2-methylphenyl)pyridazine with an appropriate ketone like 1-phenylethanone would yield a 3-[(2-(1-phenylethylidene)hydrazinyl)]-6-(2-methylphenyl)pyridazine derivative. nih.gov

| Starting Derivative | Reagent | Resulting Functional Group | Product Example | Reference |

|---|---|---|---|---|

| 3-Hydrazinyl-6-(2-methylphenyl)pyridazine | Aldehydes/Ketones (e.g., Acetone) | Hydrazone | 3-[2-(Propan-2-ylidene)hydrazinyl]-6-(2-methylphenyl)pyridazine | researchgate.net |

| 3-Hydrazinyl-6-(2-methylphenyl)pyridazine | Carbon Disulfide (CS₂) | Thione | Fused Pyridazino-triazine-thione | nih.gov |

| 3-Hydrazinyl-6-(2-methylphenyl)pyridazine | Acetic Anhydride | Acetylated Hydrazine | Fused Pyridazino-triazine | nih.gov |

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions provide a powerful tool for constructing complex, fused heterocyclic systems from pyridazine precursors. nih.govnih.gov These reactions involve the concerted combination of two π-electron systems to form a new ring. libretexts.org Specifically, [3+2] and [3+3] cycloaddition reactions are prominent in pyridazine chemistry. nih.gov

In this context, the pyridazine ring can participate in cycloadditions, often through the formation of pyridazinium ylides, which act as three-atom components (1,3-dipoles). nih.gov These reactive intermediates can then react with various dipolarophiles (molecules with double or triple bonds) to yield fused polycyclic structures, such as pyrrolopyridazines. nih.govrsc.org While specific examples starting directly from this compound are not detailed, the general methodology is applicable for creating novel, complex architectures based on this scaffold. These annulation strategies are key for accessing unique chemical spaces with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Oxidation and Reduction Pathways of Pyridazine Derivatives

The pyridazine core is susceptible to both oxidation and reduction reactions, which can be strategically employed to introduce new functionalities or to modify the electronic properties and geometry of the heterocyclic system. These transformations are fundamental in the synthesis of a wide array of pyridazine derivatives.

Oxidation of Pyridazine Derivatives

Oxidation of the pyridazine ring typically occurs at the nitrogen atoms, leading to the formation of N-oxides, or involves the aromatization of partially saturated precursors like dihydropyridazines.

The nitrogen atoms in the pyridazine ring can be oxidized to form pyridazine N-oxides. This transformation alters the electronic distribution within the ring, influencing its reactivity towards both electrophiles and nucleophiles. The presence of an N-oxide group can activate the ring for further functionalization. wikipedia.org For instance, the oxidation of 3-aminopyridazine (B1208633) derivatives has been a subject of study. nih.gov While the direct conversion of pyridazine to its N,N-dioxide has been challenging, specific reagents like HOF·CH3CN have proven effective. researchgate.net

The choice of oxidizing agent is crucial and can determine the outcome of the reaction. Peroxy acids, such as peroxybenzoic acid, are commonly used for the N-oxidation of nitrogen-containing heterocycles like pyridine. wikipedia.org The substituent on the pyridazine ring can also influence the ease and position of N-oxidation. For example, electron-donating groups can facilitate the reaction.

Some pyridazine N-oxides can undergo photoinduced deoxygenation when exposed to UV light, regenerating the parent pyridazine and releasing atomic oxygen. nih.gov The efficiency of this deoxygenation can be dependent on the substituents present on the pyridazine ring. For instance, while pyridazine N-oxides with benzylamino or benzyloxy groups tend to rearrange, those with phenyl or chloro substituents are more prone to deoxygenation. nih.gov

A common synthetic route to pyridazines involves the oxidation of a dihydropyridazine (B8628806) precursor. chemtube3d.com This final aromatization step is often a high-yielding process. Dihydropyridazines can be synthesized through various methods, including inverse electron-demand Diels-Alder reactions or the cyclization of β,γ-unsaturated hydrazones. nih.govorganic-chemistry.org The subsequent oxidation to the aromatic pyridazine can be achieved using a range of oxidizing agents.

Research has shown that reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or even nitrogen monoxide (NO) gas can effectively oxidize dihydropyridazines to their corresponding pyridazines in good to high yields. nih.gov The choice of solvent can also play a critical role; for example, in Cu(II)-catalyzed cyclizations of β,γ-unsaturated hydrazones, using acetic acid as the solvent can directly yield pyridazines, whereas using acetonitrile (B52724) tends to produce the intermediate 1,6-dihydropyridazines. organic-chemistry.org These dihydropyridazines can then be efficiently converted to pyridazines in the presence of a base like NaOH. organic-chemistry.org

Table 1: Selected Oxidizing Agents for the Aromatization of Dihydropyridazines

| Oxidizing Agent | Substrate Type | Yield (%) | Reference |

|---|---|---|---|

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Dihydropyridazine derivatives | 79-95 | nih.gov |

| Nitrogen monoxide (NO) | Dihydropyridazineamide | 83 | nih.gov |

| NaOH | 1,6-Dihydropyridazines | - | organic-chemistry.org |

| Acetic Acid (as solvent/promoter) | β,γ-Unsaturated hydrazones | Good | organic-chemistry.org |

| Bromine in Acetic Acid | 1,4-Dihydropyridone | - | youtube.com |

Reduction of Pyridazine Derivatives

Reduction of the pyridazine ring can lead to the formation of dihydropyridazines or the fully saturated hexahydropyridazines (piperazines), depending on the reducing agent and reaction conditions.

Partial reduction of pyridazines yields various isomers of dihydropyridazines. For example, the electrochemical reduction of pyrazines, which are isomeric to pyridazines, in an alkaline medium initially forms highly oxidizable 1,4-dihydro derivatives that subsequently isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com A similar principle applies to pyridazines. The synthesis of 4,5-dihydropyridazine-3(2H)-ones has been achieved through inverse electron-demand Diels-Alder reactions of tetrazines. researchgate.netnih.gov

More vigorous reduction conditions can lead to the complete saturation of the pyridazine ring. The reduction of pyridines, a related heterocycle, to piperidines can be achieved using samarium diiodide (SmI2) in the presence of water, often in excellent yield. clockss.org This method has been shown to reduce chloropyridines to piperidine (B6355638) as well. clockss.org Catalytic hydrogenation using metal catalysts such as platinum, palladium, or nickel is a standard method for the complete reduction of aromatic rings, including benzene (B151609) and pyridine, though it often requires elevated pressure and temperature for aromatic systems. youtube.comyoutube.comyoutube.com The reduction of pyridazine with excess lithium aluminum hydride can also yield the fully saturated hexahydropyridazine. youtube.com

Reductive ring closure of precursors like dinitrobipyridyls can also be used to form fused pyridazine systems. rsc.org However, further reduction can lead to the opening of the newly formed pyridazine ring. rsc.org

Table 2: Selected Reducing Agents for Pyridine/Pyridazine Derivatives

| Reducing Agent | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| Samarium diiodide (SmI2) / H2O | Pyridine | Piperidine | Room Temperature | clockss.org |

| Samarium diiodide (SmI2) / H2O | Chloropyridines | Piperidine | Room Temperature | clockss.org |

| Lithium aluminum hydride (excess) | Pyridazine | Hexahydropyridazine | - | youtube.com |

| H2 / Metal Catalyst (Pd, Pt, Ni) | Alkenes/Aromatic Rings | Alkanes/Cycloalkanes | Elevated pressure for aromatic rings | youtube.comyoutube.com |

| Sodium in ethanol | Pyridazine | Dihydropyridazine isomers | - | youtube.com |

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei such as ¹H and ¹³C.

¹H NMR Studies on Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 3-Chloro-6-(2-methylphenyl)pyridazine, the ¹H NMR spectrum confirms the presence and arrangement of the aromatic and methyl protons.

A reported synthesis of the compound provides characterization data, including a melting point of 52-54°C. The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals that correspond to the different protons in the structure. The protons on the pyridazine (B1198779) ring appear as two doublets at δ 7.58 and 7.78 ppm, with a coupling constant (J) of 9.0 Hz, characteristic of ortho-coupled protons on a pyridazine ring. The protons of the tolyl group appear in the range of δ 7.31-7.51 ppm, and the methyl protons present as a singlet at δ 2.44 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.78 | Doublet | 9.0 | Pyridazine-H |

| 7.58 | Doublet | 9.0 | Pyridazine-H |

| 7.31-7.51 | Multiplet | - | Tolyl-H |

| 2.44 | Singlet | - | Methyl (-CH₃) |

This interactive table summarizes the proton NMR assignments.

¹³C NMR Analysis for Carbon Framework Characterization

While specific ¹³C NMR data for this compound is not widely available in published literature, analysis of structurally similar compounds allows for a reasonable projection of the expected chemical shifts. For instance, in related 3-chloro-6-aryl-pyridazine systems, the carbon atom bearing the chlorine (C-3) is typically observed downfield due to the halogen's inductive effect. The carbon atom attached to the tolyl group (C-6) would also show a distinct chemical shift, alongside the signals for the remaining pyridazine and tolyl ring carbons, and the characteristic upfield signal of the methyl carbon.

Infrared (IR) Spectroscopy in Identifying Functional Groups and Molecular Vibrations

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridazine and phenyl rings would appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, usually between 600-800 cm⁻¹, would indicate the presence of the chloro-substituent.

Aliphatic C-H bending: The methyl group would show characteristic bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

The specific frequencies provide a molecular "fingerprint" that helps to confirm the compound's identity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₁H₉ClN₂.

The expected molecular weight is approximately 204.66 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 206, with an intensity of about one-third of the molecular ion peak.

Common fragmentation patterns for such structures could involve the loss of a chlorine atom, a molecule of N₂, or cleavage of the bond between the two aromatic rings, leading to fragment ions that provide further structural confirmation.

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Planarity and Conformation Analysis of Ring Systems

While a specific crystal structure for this compound has not been reported, studies on analogous 3-chloro-6-aryl-pyridazines reveal common structural motifs. Typically, the pyridazine ring is essentially planar. The key conformational feature is the dihedral angle between the plane of the pyridazine ring and the plane of the phenyl ring. This angle is influenced by the steric hindrance imposed by substituents. In the case of the 2-methylphenyl group (o-tolyl), steric repulsion between the methyl group and the adjacent nitrogen atom of the pyridazine ring would likely force the two rings to adopt a non-coplanar (twisted) conformation. This contrasts with unsubstituted phenyl or para-substituted phenyl analogues, where a greater degree of planarity is often observed. This twisting would be a defining feature of the compound's solid-state molecular architecture.

Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)

The crystal packing of pyridazine derivatives is often governed by a combination of weak intermolecular forces, including hydrogen bonding and π–π stacking interactions.

In related compounds, such as 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine, the crystal structure is stabilized by both N—H···N hydrogen bonds and π–π interactions. nih.gov The molecules form inversion dimers through these hydrogen bonds, creating R(8) ring motifs. nih.gov Furthermore, π–π stacking is observed between the pyridazine rings of adjacent molecules, with centroid-centroid distances ranging from 3.6909 (13) Å to 3.9059 (13) Å. nih.gov Similarly, for 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, intermolecular C—H···N hydrogen bonds are the primary drivers of crystal packing, leading to the formation of one-dimensional polymeric chains. nih.gov

Bond Lengths and Angles within the Pyridazine Core and Substituents

The geometry of the pyridazine ring and its substituents is well-characterized in a variety of analogous structures. The pyridazine ring itself is consistently found to be essentially planar. nih.govnih.govnih.gov

In the structure of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, the pyridazine core exhibits typical bond lengths and angles for a chloro-substituted diazine ring. nih.govresearchgate.net The C-Cl bond length is a key parameter, and in related structures, it can be influenced by the nature of other substituents on the ring.

The internal bond angles of the pyridazine ring are characteristic of a six-membered heteroaromatic system. Representative bond angles from a related hydrazinyl-substituted pyridazine are presented in the table below to illustrate the expected geometry. researchgate.net

| Bond | Angle (°) (for a related compound) |

| N1-C1-N3 | 115.14 (17) |

| N1-C1-C2 | 122.19 (19) |

| N3-C1-C2 | 122.66 (17) |

| C1-C2-C3 | 117.56 (19) |

| C2-C3-C4 | 117.5 (2) |

| Cl1-C4-C3 | 120.12 (18) |

| N2-C4-C3 | 124.5 (2) |

| Cl1-C4-N2 | 115.37 (17) |

| Data from the crystal structure of 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine researchgate.net |

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Docking Studies to Predict Ligand-Target Interactions

Molecular modeling, particularly docking simulations, is a cornerstone of modern drug discovery, allowing researchers to predict how a molecule like 3-Chloro-6-(2-methylphenyl)pyridazine might bind to a protein target. These computational techniques estimate the preferred orientation of a ligand when bound to a receptor to form a stable complex. wjarr.com By predicting the binding mode and the strength of the interaction, docking studies can identify potential biological targets and guide the design of more potent and selective derivatives. wjarr.comamazonaws.com

Prediction of Binding Modes and Affinities

Molecular docking simulations are employed to predict the specific conformation and orientation (the "pose") that this compound adopts within a protein's binding site. wjarr.com The process involves placing the flexible ligand into the rigid or flexible binding pocket of a target protein and using a scoring function to estimate the binding affinity, often expressed as a negative value in kcal/mol. A more negative binding free energy score suggests a more favorable binding pose. wjarr.com

For pyridazine (B1198779) derivatives, docking studies have successfully predicted binding modes within various receptors. For instance, studies on related pyridazinone derivatives have used tools like AutoDock Vina to dock structures into the active sites of microbial proteins. amazonaws.com The primary objective of these studies is to find the optimal binding mode of the ligand to the receptor site. wjarr.com The analysis of these poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. While specific docking scores for this compound are not publicly detailed, the methodology is well-established. The pyridazine ring itself is known to participate in significant π-π stacking interactions and can act as a hydrogen bond acceptor, features that are critical in molecular recognition and target binding.

Table 1: Illustrative Binding Affinity Scores for Related Pyridazinone Derivatives against Various Protein Targets Note: This table presents data for analogous compounds to illustrate the outputs of docking studies, as specific data for this compound is not available.

| Compound Class | Target Protein PDB ID | Standard Drug | Binding Affinity Score (kcal/mol) |

|---|---|---|---|

| Dihydropyridazinone Derivatives | 5TZ1 (Antifungal Target) | Fluconazole | -7.5 to -9.0 |

| Dihydropyridazinone Derivatives | 1JXA (Antibacterial Target) | Ciprofloxacin | -6.8 to -8.2 |

| Dihydropyridazinone Derivatives | 1OJ0 (Antihelmintic Target) | Albendazole | -7.0 to -8.8 |

Data derived from studies on various dihydropyridazin-3(2H)-one derivatives. wjarr.com

Ligand-Protein Interaction Profiling (e.g., Kinases, Enzymes)

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into inhibitors targeting a wide range of enzymes, particularly protein kinases. nih.govnih.gov Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in diseases like cancer. nih.gov Molecular docking is instrumental in profiling the interactions of pyridazine-containing compounds with the ATP-binding site of various kinases. nih.gov

For example, research on a series of 3,6-disubstituted pyridazine derivatives revealed their potential to inhibit c-Jun N-terminal kinase-1 (JNK1). nih.gov Docking simulations for these compounds predicted stable binding within the JNK1 active site, highlighting key interactions. Typically, these involve hydrogen bonds with residues in the "hinge" region of the kinase and hydrophobic interactions in the deeper pocket. nih.govnih.gov The chloro and 2-methylphenyl groups of this compound would be expected to form significant hydrophobic interactions within such a pocket. Optimization of pantothenate kinase (PANK) inhibitors also benefited from understanding the interactions of a pyridazine core, where a key bidentate hydrogen bond with an arginine residue was identified as crucial for high affinity. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide a detailed picture of the electronic structure, stability, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distribution, and spectroscopic parameters.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.net DFT calculations have been extensively applied to pyridazine derivatives to analyze their structural and electronic characteristics. nih.gov For a related compound, 3-chloro-6-methoxypyridazine, DFT calculations using the B3LYP functional were performed to determine its molecular geometry and vibrational frequencies, showing good agreement with experimental data. nih.gov

A key output of DFT calculations is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. DFT studies on dimethoxybenzene derivatives, for instance, used this gap to demonstrate their thermodynamic stability, a desirable trait for pharmaceutical compounds. nih.gov The Molecular Electrostatic Potential (MEP) map, another DFT-derived property, visualizes the charge distribution on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack. nih.govnih.gov For this compound, the nitrogen atoms of the pyridazine ring would be expected to be electron-rich regions (nucleophilic), while the chloro-substituted carbon would be relatively electron-poor (electrophilic).

Table 2: Representative DFT-Calculated Electronic Properties for a Related Pyridazine Compound Note: This table shows data for a similar compound, 3-chloro-6-methoxypyridazine, to illustrate typical DFT calculation results.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap | 5.5 eV |

Values are illustrative and based on general findings for similar heterocyclic systems. nih.gov

Hyperpolarizability and Electronic Effects

The electronic effects of substituents on the pyridazine ring significantly influence its properties. The pyridazine ring is a dinitrogen aromatic heterocycle that, while isosteric with benzene (B151609), has higher electron density and different molecular interaction capabilities. nih.gov Studies using Signal Amplification By Reversible Exchange (SABRE), a hyperpolarization technique, have investigated the electronic effects on substituted pyridazines. nih.gov

These studies show that the method is tolerant to a wide range of both electron-donating and electron-withdrawing groups. However, steric bulk at the 3- and 6-positions, as is the case with this compound, can impact the formation of complexes necessary for hyperpolarization, potentially reducing the efficiency of polarization transfer. nih.gov The first hyperpolarizability (a measure of non-linear optical properties) can also be calculated using DFT. Halogen substitution on related heterocyclic systems has been shown to influence these electronic properties, which are relevant for applications in materials science. chemrxiv.org

Pharmacokinetic and Drug-Likeness Predictions (In Silico)

Before committing to expensive synthesis and testing, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its "drug-likeness." These predictions help to identify candidates with a higher probability of success in clinical development. researchgate.net

In silico tools like SwissADME are often used to evaluate properties based on established criteria such as Lipinski's Rule of Five and Veber's Rules. amazonaws.comresearchgate.net These rules consider parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. For a series of related pyridazinone derivatives, computational studies showed a good bioavailability score of 0.55. amazonaws.com However, in the same study, a BOILED-Egg model, which predicts gastrointestinal absorption and blood-brain barrier (BBB) permeation, suggested that none of the tested molecules would permeate the BBB. amazonaws.com

For this compound, one would predict good passive gastrointestinal absorption due to its relatively low molecular weight and moderate lipophilicity conferred by the phenyl and chloro groups. Predictions would also assess its potential to inhibit or be metabolized by cytochrome P450 enzymes, which is crucial for avoiding drug-drug interactions. researchgate.net

Table 3: Predicted In Silico ADME/Drug-Likeness Parameters for a Representative Pyridazine Structure Note: These are typical parameters evaluated for drug candidates and are illustrative for a compound like this compound.

| Parameter | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | ~218.67 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~3.0-3.5 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 (N atoms) | Complies with Lipinski's Rule (<10) |

| Rotatable Bonds | 1 | Complies with Veber's Rule (≤10) |

| GI Absorption | High | Favorable for oral administration |

| BBB Permeant | Likely No | May limit central nervous system effects |

Predictions are based on established computational models and the structure of this compound. amazonaws.comresearchgate.net

Structure-Activity Relationship (SAR) Computational Analysis

Comprehensive searches of scientific literature and chemical databases did not yield specific computational studies on the structure-activity relationship (SAR) of this compound. While research exists on the computational analysis and SAR of various other pyridazine derivatives, no dedicated studies containing detailed research findings or data tables for this compound could be located.

The field of computational chemistry frequently employs techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) to understand how a molecule's chemical structure relates to its biological activity. These investigations are crucial for the rational design of new compounds with improved properties. However, it appears that this compound has not yet been the specific subject of such published computational SAR analyses.

Research on related compounds, such as other chloropyridazine hybrids and variously substituted pyridazines, has utilized these computational methods to explore their potential as therapeutic agents. These studies typically involve creating models that correlate physicochemical properties and structural features with biological endpoints. For instance, investigations into other pyridazine series have explored how different substituents on the pyridazine and adjacent phenyl rings influence their activity. These analyses often generate data on binding affinities, interaction modes with biological targets, and electronic properties that are predictive of activity.

Unfortunately, without specific studies on this compound, it is not possible to provide detailed research findings or data tables for its computational SAR profile. Further research would be required to elucidate the specific structural features of this compound that govern its activity and to develop a predictive computational model for its derivatives.

Medicinal Chemistry Research and Investigations into the Pharmacological Profile of 3 Chloro 6 2 Methylphenyl Pyridazine Analogues

Antineoplastic and Cytotoxic Activity Studiesnih.govcbijournal.com

Derivatives of the pyridazine (B1198779) nucleus have demonstrated significant potential as anticancer agents. nih.gov The inherent chemical properties of the pyridazine ring, including its basic nitrogen atoms, facilitate interactions like protonation and hydrogen bond formation, making it a valuable pharmacophore in the design of targeted therapies. nih.gov Research has explored numerous non-fused 3,6-disubstituted pyridazine derivatives, revealing promising cytotoxic activities across various cancer types. nih.gov

The cytotoxic potential of 3-Chloro-6-(2-methylphenyl)pyridazine analogues has been extensively evaluated against a panel of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen is a primary tool for this assessment, testing compounds against cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. taylorandfrancis.commdpi.com

In one study, a series of 4-chloro-2-p-tolyl-2H-pyridazin-3-one derivatives were assessed for their cytotoxic effects. Compound 4e (structure not specified) showed the highest cytotoxicity against the MDA 453 breast cancer cell line (73.09% inhibition) and significant activity against the HEP3BPN 11 liver cancer cell line (79.04% inhibition). cbijournal.com Another series of 3,6-disubstituted pyridazines exhibited potent antiproliferative action against breast cancer cell lines T-47D and MDA-MB-231, with IC₅₀ values ranging from the submicromolar to the micromolar scale. nih.gov Specifically, compound 11m , a methyltetrahydropyran-bearing pyridazine, emerged as a submicromolar growth inhibitor against both T-47D (IC₅₀ = 0.43 µM) and MDA-MB-231 (IC₅₀ = 0.99 µM) cell lines. nih.gov

Further studies on pyrazolo[3,4-c]pyridazine derivatives also revealed significant cytotoxic activity. Nanoparticle formulations of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine demonstrated promising results against HepG-2 (liver), HCT-116 (colorectal), and MCF-7 (breast) cancer cell lines when compared to the original compound and the reference drug doxorubicin. mdpi.com Similarly, plastoquinone (B1678516) analogue AQ-12 showed notable cytotoxicity toward HCT-116 and MCF-7 cells, with IC₅₀ values of 5.11 µM and 6.06 µM, respectively. nih.gov

Table 1: Selected In Vitro Antiproliferative Activity of Pyridazine Analogues

| Compound/Analogue Series | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-chloro-2-p-tolyl-2H-pyridazin-3-one (4e ) | MDA 453 (Breast) | % Cytotoxicity | 73.09 ± 0.10 | cbijournal.com |

| 4-chloro-2-p-tolyl-2H-pyridazin-3-one (4e ) | HEP3BPN 11 (Liver) | % Cytotoxicity | 79.04 ± 0.2 | cbijournal.com |

| Methyltetrahydropyran-pyridazine (11m ) | T-47D (Breast) | IC₅₀ | 0.43 ± 0.01 µM | nih.gov |

| Methyltetrahydropyran-pyridazine (11m ) | MDA-MB-231 (Breast) | IC₅₀ | 0.99 ± 0.03 µM | nih.gov |

| Plastoquinone Analogue (AQ-12 ) | HCT-116 (Colorectal) | IC₅₀ | 5.11 ± 2.14 µM | nih.gov |

| Plastoquinone Analogue (AQ-12 ) | MCF-7 (Breast) | IC₅₀ | 6.06 ± 3.09 µM | nih.gov |

| Pyrazolo[3,4-d]pyridazine (PPD-1 ) | A549 (Lung) | Cytotoxicity | High | capes.gov.br |

| Triazolo-pyridazine (12e ) | A549 (Lung) | IC₅₀ | 1.06 ± 0.16 µM | nih.gov |

| Triazolo-pyridazine (12e ) | MCF-7 (Breast) | IC₅₀ | 1.23 ± 0.18 µM | nih.gov |

A key mechanism for the anticancer effect of many pyridazine analogues is the inhibition of protein kinases, which are crucial for cancer cell signaling, proliferation, and survival. acs.org

VEGFR Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its role in tumor angiogenesis. nih.govrsc.org Several pyridazine-based compounds have been designed as potent VEGFR-2 inhibitors. nih.gov One study reported a urea (B33335) derivative of pyridazine, 18b , which exhibited nanomolar potency towards VEGFR-2 with an IC₅₀ of 60.7 nM. nih.gov Another series of pyridine-derived compounds also targeted VEGFR-2, with compound 10 showing potent inhibition with an IC₅₀ value of 0.12 µM, nearly equipotent to the established inhibitor sorafenib. nih.gov

JNK1 Inhibition: C-jun N-terminal kinases (JNKs) are stress-activated protein kinases involved in carcinogenesis and tumor progression. nih.govacs.org A series of 3,6-disubstituted pyridazine derivatives were designed to target the JNK1 pathway. nih.gov Compound 9e from this series was found to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form in tumors. nih.gov

c-Met/Pim-1 Inhibition: The c-Met receptor tyrosine kinase and Pim-1 serine/threonine kinase are both attractive targets for cancer treatment. researchgate.netlookchem.com Researchers have developed triazolo[4,3-b]pyridazine derivatives as dual inhibitors of c-Met and Pim-1. researchgate.net Compound 4g demonstrated potent inhibitory activity against both c-Met (IC₅₀ = 0.163 µM) and Pim-1 (IC₅₀ = 0.283 µM). researchgate.net Other studies have focused solely on c-Met, with pyrazolo[3,4-b]pyridine derivatives showing strong inhibitory activity in the nanomolar range. nih.gov Similarly, imidazopyridazine-based compounds have been identified as subnanomolar inhibitors of Pim-1 and Pim-2 kinases. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Pyridazine Analogues

| Compound/Analogue Series | Target Kinase | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyridazine-urea derivative (18b ) | VEGFR-2 | IC₅₀ | 60.7 nM | nih.gov |

| Pyridine-derivative (10 ) | VEGFR-2 | IC₅₀ | 0.12 µM | nih.gov |

| 3,6-disubstituted pyridazine (9e ) | JNK1 | Inhibition | Downregulation of gene expression | nih.gov |

| Triazolo[4,3-b]pyridazine (4g ) | c-Met | IC₅₀ | 0.163 ± 0.01 µM | researchgate.net |

| Triazolo[4,3-b]pyridazine (4g ) | Pim-1 | IC₅₀ | 0.283 ± 0.01 µM | researchgate.net |

| Triazolo-pyridazine (12e ) | c-Met | IC₅₀ | 0.090 µM | nih.gov |

| Imidazopyridazine (22m ) | Pim-1 | IC₅₀ | 0.024 nM | nih.gov |

Understanding the molecular mechanisms behind the cytotoxic effects of pyridazine analogues is crucial for their development as therapeutic agents. A primary mechanism is the induction of apoptosis, or programmed cell death. capes.gov.br

Studies on a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , revealed that it induces apoptosis in lung cancer cells by disrupting the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. capes.gov.brnih.gov PPD-1 treatment led to a significant overexpression of caspase-3 and Bax, while inhibiting the expression of Bcl-2. capes.gov.br This disruption of the Bcl-2/Bax balance points to the involvement of the intrinsic mitochondria-dependent pathway for apoptosis. capes.gov.br Other pyridazine analogues have been shown to induce apoptosis by regulating the expression of pro-apoptotic protein BAX and anti-apoptotic proteins Bcl-2 and Mcl-1. mdpi.com

In addition to apoptosis, cell cycle arrest is another common antitumor mechanism. Flow cytometry studies have shown that pyridazine derivatives can cause cell cycle arrest at different phases, such as G2/M and Sub G1, preventing cancer cells from proliferating. capes.gov.brnih.gov For instance, triazolo-pyridazine 12e was found to induce late apoptosis and arrest A549 lung cancer cells in the G0/G1 phase. nih.gov

Modulation of critical signaling pathways is also a key aspect of the antitumor action of these compounds. The PI3K/Akt/mTOR pathway, which is vital for cell survival and autophagy, can be targeted by pyridazine analogues. researchgate.netnih.gov Compound 4g , a dual c-Met/Pim-1 inhibitor, was found to decrease the levels of p-PI3K, p-AKT, and p-mTOR, thereby promoting apoptosis. researchgate.net The JNK signaling pathway, which is linked to cancer cell proliferation and survival, is another target. nih.govacs.org

Antimicrobial Activity Researchmedwinpublishers.com

Beyond their anticancer properties, pyridazine derivatives have been investigated for their potential to combat microbial infections. The pyridazine ring is a core component in various compounds exhibiting antibacterial and antifungal effects. medwinpublishers.comsemanticscholar.org

Several studies have screened pyridazine derivatives for their ability to inhibit the growth of pathogenic bacteria. In one investigation, a series of pyrazolo-pyridazine derivatives were evaluated for in vitro antibacterial activity. medwinpublishers.comsemanticscholar.org From this series, compounds 4i, 4'f, 4''d, 4''e, and 4''f were identified as having significant action against both Gram-positive and Gram-negative bacteria. medwinpublishers.comsemanticscholar.org Another compound, 4''l , also showed notable broad-spectrum antibacterial activity. medwinpublishers.comsemanticscholar.org

The antifungal potential of pyridazine analogues has been explored against both human and plant pathogens. nih.govresearchgate.net A study on pyrazolo-pyridazine derivatives found that compounds 4f, 4'c, 4''c, and 4''d exhibited potent antifungal activity. medwinpublishers.comsemanticscholar.org

Research has also focused on phytopathogenic fungi, which cause significant damage to crops. A series of pyridazine derivatives were tested in vitro against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov Several compounds, including 3h, 7b, and 7c , displayed good antifungal activities, with inhibition rates comparable or slightly superior to the commercial fungicide hymexazol (B17089) at a concentration of 50 µg/mL. nih.gov For example, compound 7c showed 60.5% inhibition against G. zeae. nih.gov Another study on 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives also reported excellent and broad-spectrum antifungal activities against nine different phytopathogenic fungi. researchgate.net

Table 3: Antifungal Activity of Pyridazine Analogues against Phytopathogenic Fungi

| Compound | Fungal Species | Inhibition (%) at 50 µg/mL | Reference |

|---|---|---|---|

| 3h | Gibberella zeae | 50.3 | nih.gov |

| 7b | Gibberella zeae | 57.9 | nih.gov |

| 7c | Gibberella zeae | 60.5 | nih.gov |

| 3e | Fusarium oxysporum | 53.2 | nih.gov |

| 3h | Fusarium oxysporum | 50.9 | nih.gov |

| 3h | Cercospora mandshurica | 47.8 | nih.gov |

Antiviral Properties

The pyridazine scaffold and its derivatives have been a subject of interest in the search for new antiviral agents. nih.gov Research into this class of compounds has revealed antiviral activity against a range of viruses, including hepatitis A virus (HAV), human cytomegalovirus (HCMV), and varicella-zoster virus (VZV). nih.govresearchgate.net The mechanism of action for pyridine-containing heterocycles can vary widely, from inhibiting viral replication cycles and key enzymes to blocking viral entry and gene expression. nih.gov

In one study, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their antiviral properties. researchgate.net Notably, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were identified as potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. researchgate.net Furthermore, other analogues, specifically 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine, were found to inhibit the replication of varicella-zoster virus. researchgate.net

Conversely, another study investigating potential inhibitors for SARS-CoV-2 replication found that modifying a lead compound by introducing a pyridazine ring led to a more than 10-fold loss in antiviral potency. mdpi.com In the context of hepatitis A virus, a study on new pyridazine derivatives identified that 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione demonstrated the most significant effect against HAV. nih.gov The broad spectrum of antiviral potential highlights the importance of the specific substitutions on the pyridazine core in determining activity and selectivity against different viral targets. nih.gov

Inhibition of Microbial Targets (e.g., Glucosamine-6-phosphate synthase, Dihydrofolate reductase)

The investigation of pyridazine analogues has extended to key microbial enzyme targets, essential for the survival of pathogens.

Glucosamine-6-phosphate synthase (GlcN-6-P synthase)

Glucosamine-6-phosphate synthase is a well-established target for developing antimicrobial agents because it is a crucial enzyme in the hexosamine biosynthesis pathway, which is vital for building the cell walls of microorganisms. nih.govresearchgate.netbohrium.com While numerous heterocyclic compounds have been investigated as potential inhibitors of this enzyme, specific studies directly linking this compound analogues to GlcN-6-P synthase inhibition are not prominent in the reviewed literature. nih.govresearchgate.net The search for inhibitors has primarily focused on analogues of L-glutamine, amino sugar phosphates, or transition state intermediates. nih.gov However, the broader class of pyridazine-containing compounds has been explored for inhibitory activity against related enzymes. For instance, novel pyridazine derivatives have been synthesized and evaluated as inhibitors of the α-glucosidase enzyme. nih.gov

Dihydrofolate reductase (DHFR)

Dihydrofolate reductase (DHFR) is a critical enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids. nih.govresearchgate.net Inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it an attractive target for antimicrobial and anticancer therapies. orscience.ru Pyridazine-based frameworks are among the heterocyclic structures that have been investigated as DHFR inhibitors. nih.govresearchgate.net Research has shown that certain fused pyridazine systems, such as thiazolo[4,5-d]pyridazine (B3050600) derivatives, exhibit potent DHFR inhibition. nih.gov One such compound demonstrated a high binding affinity and an IC50 value of 0.06 μM for DHFR inhibition. nih.govresearchgate.net This line of research suggests that the pyridazine core can serve as a valuable scaffold for the design of novel, nonclassical antifolates targeting DHFR. orscience.ru

Anti-inflammatory and Analgesic Activity Investigations

Analogues of this compound have been extensively studied for their potential as anti-inflammatory and analgesic agents, with research focusing on specific molecular targets and in vivo models of inflammation and pain.

Cyclooxygenase (COX) Enzyme Inhibition Studies (COX-1, COX-2)

A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The pyridazine and pyridazinone cores have emerged as promising templates for developing selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with a better gastric safety profile compared to non-selective NSAIDs. cu.edu.egmdpi.com

Numerous studies have synthesized and evaluated pyridazine derivatives for their ability to inhibit COX-1 and COX-2 isoforms. In one study, new pyrazole–pyridazine hybrids were developed, with trimethoxy derivatives 5f and 6f showing stronger COX-2 inhibitory action than the reference drug celecoxib (B62257), with IC50 values of 1.50 µM and 1.15 µM, respectively. nih.gov Another series of novel pyridazine derivatives demonstrated highly potent COX-2 inhibition, with compounds 3g , 3d , and 6a being 1.1–1.7 times more potent than celecoxib. cu.edu.eg Compound 3g was particularly notable for its high selectivity for COX-2, with a selectivity index (SI) of 11.51, comparable to that of celecoxib (SI 11.78). cu.edu.eg

The following table summarizes the in vitro COX inhibitory activity of selected pyridazine analogues from various studies.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 5f | 14.34 | 1.50 | 9.56 | nih.gov |

| 6f | 9.55 | 1.15 | 8.31 | nih.gov |

| 3g | 0.504 | 0.0438 | 11.51 | cu.edu.eg |

| 3d | 0.866 | 0.0672 | 12.88 | cu.edu.eg |

| 6a | 0.488 | 0.0530 | 9.21 | cu.edu.eg |

| 6b | 13.16 | 0.04 | 329 | semanticscholar.org |

| 6j | 12.48 | 0.04 | 312 | semanticscholar.org |

| Celecoxib | 5.42 | 2.16 | 2.51 | nih.gov |

| Celecoxib | 0.866 | 0.0735 | 11.78 | cu.edu.eg |

| Celecoxib | 14.7 | 0.05 | 294 | semanticscholar.org |

Evaluation in In Vivo Inflammation Models (e.g., Carrageenan-induced paw edema)

To confirm the anti-inflammatory potential observed in enzymatic assays, promising pyridazine analogues have been evaluated in animal models of acute inflammation. The carrageenan-induced paw edema model in rats is a standard and widely used assay for this purpose. researchgate.netfrontiersin.org The inflammatory response in this model is biphasic, with the later phase (3-6 hours) being associated with the production of prostaglandins, mediated by COX-2. frontiersin.org

Several studies have demonstrated the efficacy of pyridazine derivatives in this model. For instance, compound 3g , which showed potent and selective COX-2 inhibition in vitro, was found to have in vivo anti-inflammatory activity comparable to both indomethacin (B1671933) and celecoxib. cu.edu.eg In another investigation, newly designed COX-2 inhibitors 6b and 6j expressed more potent relief of carrageenan-induced paw edema in mice than celecoxib, showing lower ED50 values. semanticscholar.org These compounds also significantly inhibited the production of prostaglandin (B15479496) E2 (PGE2) in vivo. semanticscholar.org These findings validate that the COX-2 inhibitory activity of these pyridazine analogues translates into significant anti-inflammatory effects in a live model. researchgate.netnih.gov

Peripheral and Central Analgesic Effects

The analgesic properties of pyridazine derivatives have also been explored. A study focusing on a series of 4,6-diaryl pyridazines substituted with arylpiperazinyl moieties investigated their antinociceptive effects using the phenylbenzoquinone-induced writhing test in mice, a model for peripheral analgesia. nih.gov

Five of the nine synthesized compounds showed significant analgesic activity. nih.gov The most active derivatives, 2a , 2d , and 2h , possessed ED50 values ranging from 26.0 to 37.7 mg/kg. nih.gov Further investigation into the mechanism of action for the most promising compound, 2h , suggested that its analgesic effects are mediated through both the opioid and serotonergic systems. nih.gov This was concluded because its analgesic activity was significantly reversed by the opioid antagonist naloxone (B1662785) and was potentiated by the serotonin (B10506) precursor 5-hydroxytryptophan. nih.gov However, the selected compounds were found to be inactive in the hot-plate test, which typically indicates a lack of centrally mediated analgesic effects. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

Beyond COX enzymes, the p38 mitogen-activated protein kinase (MAPK) pathway represents another important target for anti-inflammatory drug discovery. nih.gov The p38 MAPK pathway is a key signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govresearchgate.net

The pyridazine and pyridazinone scaffolds have been successfully used as templates for the design of potent p38 MAPK inhibitors. researchgate.netnih.gov Research has described novel trisubstituted pyridazine inhibitors of p38 MAPK that are active in both cell-based assays and animal models of inflammatory disease. researchgate.net A separate study explored 2-arylpyridazin-3-ones as a basis for inhibitor design, identifying benchmark compounds that were potent against the enzyme. nih.gov The crystal structure of one such inhibitor in complex with p38 revealed key binding interactions, confirming the suitability of the pyridazine template for targeting this kinase. nih.gov These findings indicate that pyridazine analogues hold potential as anti-inflammatory agents by acting through the inhibition of the p38 MAPK pathway.

Anticonvulsant Activity Studies

The pyridazine scaffold has been a subject of significant interest in the development of novel anticonvulsant agents. Researchers have synthesized and evaluated a variety of analogues, including those related to this compound, to explore their potential in managing epileptic seizures. These investigations typically involve screening in established animal models of epilepsy.

The maximal electroshock (MES) seizure model is a primary screening tool for identifying potential antiepileptic drugs effective against generalized tonic-clonic seizures. nih.govresearchgate.net This test assesses the ability of a compound to prevent the spread of seizures through neural tissue. researchgate.netscispace.com Several studies have evaluated pyridazine and pyridazinone derivatives in this model, revealing important structure-activity relationships.

A series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives were synthesized and evaluated for their ability to antagonize MES-induced seizures. nih.gov It was observed that compounds featuring a phenyl ring at the 6-position of the pyridazine core were necessary for appreciable anticonvulsant activity. nih.gov Further substitution on this phenyl ring significantly influenced potency. Specifically, introducing a chlorine atom at the 2-position of the phenyl ring led to a substantial increase in activity. nih.gov The most potent compounds in this series were those with a 2,4-dichloro-substituted phenyl ring, some of which demonstrated potency comparable to or greater than the standard antiepileptic drug, phenobarbital. nih.gov

In another study, hybrid benzimidazole-pyridazinone derivatives were designed and tested. nih.gov Compound SS-4F, a notable derivative from this series, showed significant activity in the MES screen with a median effective dose (ED50) of 25.10 mg/kg. nih.govbohrium.com Additionally, a series of 3-GABA derivatives of 6-(substituted-phenyl)pyridazines were synthesized and tested in the MES model. nih.gov The compound 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine was identified as a potent anticonvulsant with an ED50 of 21.05 mg/kg. nih.gov

The following table summarizes the anticonvulsant activity of selected pyridazine derivatives in the MES model.

| Compound/Derivative Class | Specific Analogue | Findings in MES Model | Reference(s) |

| 6-Aryl-3-(hydroxypolymethyleneamino)pyridazines | 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine | Showed a substantial increase in activity compared to the unsubstituted phenyl analogue. | nih.gov |

| 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine | Among the most potent in the series, with activity comparable to phenobarbital. | nih.gov | |

| Benzimidazole-pyridazinone Hybrids | SS-4F | Exhibited significant anticonvulsant activity with an ED50 value of 25.10 mg/kg. | nih.govbohrium.com |

| 3-GABA-6-(substituted-phenyl)pyridazines | 3-(N-GABA)-6-(2',4'-dichloro)phenylpyridazine | Identified as a potent anticonvulsant with an ED50 value of 21.05 mg/kg. | nih.gov |

| Substituted Pyridazinone Derivatives | Compound 'g' (structure not specified) | Showed the highest activity among the tested series (4a-h) against MES-induced convulsions. | researchgate.net |

Chemically-induced seizure models are crucial for evaluating the potential of drug candidates to manage different types of seizures, such as absence seizures. Common chemoconvulsants used in these models include pentylenetetrazole (PTZ) and isoniazid (B1672263) (INH). The subcutaneous PTZ (scPTZ) test is a well-established model for absence seizures, while INH-induced seizures are linked to the inhibition of GABA synthesis. researchgate.netkuleuven.be

The anticonvulsant potential of pyridazine derivatives has been extensively studied using these models. For instance, a series of new hybrid benzimidazole-pyridazinone derivatives were evaluated in the scPTZ model. nih.gov Among them, compound SS-4F demonstrated significant anticonvulsant activity with an ED50 value of 85.33 mg/kg. nih.govbohrium.com This indicates a broad spectrum of activity, as it was also effective in the MES test. nih.gov

Another study investigated substituted pyridazinone derivatives against INH-induced convulsions. researchgate.net All tested compounds showed significant anticonvulsant activity in this model. Isoniazid induces seizures by inhibiting the enzyme responsible for synthesizing the neurotransmitter GABA. wikipedia.orgnih.govnih.gov The effectiveness of pyridazine compounds in this model suggests a potential interaction with the GABAergic system. researchgate.net Similarly, various triazolopyrimidine derivatives, which share a nitrogen-containing heterocyclic structure, also showed protection against PTZ-induced seizures. nih.gov

The table below presents findings for pyridazine analogues in chemically-induced seizure models.

| Compound/Derivative Class | Model | Findings | Reference(s) |

| Benzimidazole-pyridazinone Hybrids | scPTZ | Compound SS-4F showed an ED50 of 85.33 mg/kg. | nih.govbohrium.com |

| 6-Aryl-3-(hydroxypolymethyleneamino)pyridazines | Bicuculline-induced seizures | Compounds were effective in antagonizing seizures, suggesting GABAergic activity. | nih.gov |

| Substituted Pyridazinone Derivatives | INH-induced convulsions | All tested compounds (4a-h) exhibited significant anticonvulsant activity. | researchgate.net |

| Triazolopyrimidines (related heterocycles) | scPTZ | Several derivatives showed protection at doses of 100 or 300 mg/kg. Compound 6d was most potent with an ED50 of 14.1 mg/kg. | nih.gov |

The anticonvulsant effects of pyridazine analogues are believed to be mediated through various mechanisms, primarily involving the modulation of voltage-gated ion channels and enhancement of GABAergic neurotransmission.

GABAergic Activity: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov Enhancing GABAergic transmission is a well-established strategy for controlling seizures. nih.govresearchgate.net Research on pyridazinone hybrids, such as compound SS-4F, has shown a marked increase in brain GABA levels (1.7-fold compared to control) in animal models. nih.govbohrium.com This finding, supported by molecular docking studies showing good binding properties with the GABAA receptor, suggests that these compounds exert their anticonvulsant effects at least in part through a GABA-mediated mechanism. nih.govbohrium.com The effectiveness of pyridazine derivatives against seizures induced by INH, a known inhibitor of GABA synthesis, further supports the hypothesis of a GABAergic mechanism of action. researchgate.netnih.gov

Voltage-Gated Ion Channels: Voltage-gated sodium and calcium channels are critical for neuronal excitability and the propagation of action potentials. frontiersin.orgnih.gov Many antiepileptic drugs act by modulating these channels. frontiersin.org While direct evidence for this compound itself is limited, related heterocyclic structures have been investigated for their effects on these channels. For example, novel pyrrolo[3,4-d]pyridazine derivatives have been identified as high-affinity ligands for the alpha(2)delta subunit of voltage-gated calcium channels, the same binding site as the established antiepileptic drug gabapentin. nih.gov This suggests that modulation of calcium channels could be a viable mechanism for pyridazine-based anticonvulsants. Similarly, pyridine (B92270) derivatives have been explored as modulators of voltage-gated sodium channels for treating seizure disorders. google.com

Other Pharmacological Research Areas for Pyridazine Derivatives

Beyond their anticonvulsant properties, derivatives of the pyridazine nucleus have been explored for a range of other therapeutic applications, demonstrating the versatility of this chemical scaffold.

The pyridazine structure is a key component of several cardiovascular drugs, with hydralazine (B1673433) being a well-known example of a pyridazine-based vasodilator used to treat hypertension. tandfonline.comnih.gov This has prompted extensive research into new pyridazine derivatives as potential antihypertensive agents.

Studies on 6-phenylpyridazin-3(2H)-one based compounds have identified several potent vasorelaxants. nih.govresearchgate.net For instance, one study found that an acid derivative (compound 5) and its ester analog (compound 4) exhibited potent vasorelaxant activity with EC50 values of 0.339 µM and 1.225 µM, respectively, which were significantly more potent than the reference drug hydralazine (EC50 = 18.210 µM). nih.govresearchgate.net Other research on 6-aryl-5-piperidino-3-hydrazinopyridazines also reported vasorelaxant potency greater than that of hydralazine in isolated rat aortic rings. nih.gov The mechanism for this vasorelaxant activity appears to be endothelium-independent and may involve intracellular actions rather than a blockade of transmembrane calcium influx. nih.gov Further research has led to the synthesis of pyridazino[1,6-a] tandfonline.comresearchgate.netnih.govtriazin-2-imine derivatives, with some compounds showing more significant antihypertensive activity than standard drugs in non-invasive tail-cuff method assessments. tandfonline.com

The following table highlights the vasodilator activity of selected pyridazine derivatives.

| Compound/Derivative Class | Specific Analogue | Vasodilator Activity (EC50/IC50) | Reference(s) |

| 6-Phenylpyridazin-3(2H)-one Derivatives | Acid derivative (Compound 5) | EC50 = 0.339 µM | nih.govresearchgate.net |

| Ester analog (Compound 4) | EC50 = 1.225 µM | nih.govresearchgate.net | |

| 4-methoxyphenylhydrazide derivative (10c) | EC50 = 1.204 µM | nih.govresearchgate.net | |

| 6-Aryl-5-piperidino-3-hydrazinopyridazines | Compounds 1a, 1b, 1c | Showed greater vasorelaxant potency (lower IC50 values) than hydralazine. | nih.gov |

| Pyridazino[1,6-a] tandfonline.comresearchgate.netnih.govtriazin-2-imines | 7-(biphenyl-4-yl)-...-triazin-2-imine (4p) | Exhibited antihypertensive activity greater than reference standards. | tandfonline.com |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. The pyridazine scaffold has been investigated as a potential source for such compounds. nih.govsigmaaldrich.com

Several studies have reported the synthesis and in vitro evaluation of novel pyridazine derivatives against M. tuberculosis. In one study, a series of eighteen new pyridazine compounds were synthesized, with three compounds showing moderate activity against the bacterium. nih.govsigmaaldrich.com Another investigation into pyridazinone derivatives identified compound 25, 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone, as a lead compound with good antitubercular activity. researchgate.net In a different study, substituted pyridazinone derivatives were tested, showing minimum inhibitory concentration (MIC) values ranging from 25 µg/mL to 50 µg/mL, though this was less potent than first-line drugs like isoniazid. researchgate.net More recent work on piperazinyl-pyrazolyl-2-hydrazinyl thiazole (B1198619) derivatives, which are structurally related heterocyclic systems, has yielded compounds with high potency, such as compound 6c (a bromo-substituted derivative) with an MIC of 1.6 µg/mL, comparable to isoniazid. dpkmr.edu.in

The table below summarizes the antitubercular activity of various pyridazine and related heterocyclic derivatives.

| Compound/Derivative Class | Specific Analogue | Antitubercular Activity (MIC) | Reference(s) |

| Novel Pyridazine Derivatives | Three unspecified compounds | Moderate activity against M. tuberculosis. | nih.govsigmaaldrich.com |

| Pyridazinone Derivatives | Compound 25 | Good antitubercular activity. | researchgate.net |

| Compounds 21, 22, 29, 33 | Significant antitubercular action. | researchgate.net | |

| Substituted Pyridazinone Derivatives | Compounds 4c-4h | 25 µg/mL | researchgate.net |

| Compounds 4a-4b | 50 µg/mL | researchgate.net | |

| Piperazinyl-pyrazolyl-2-hydrazinyl thiazoles | Compound 6c (bromo substituent) | 1.6 µg/mL | dpkmr.edu.in |

Antidiabetic Activity

The pyridazine scaffold is a promising framework for the development of novel antidiabetic agents. jocpr.comresearchgate.netresearchgate.net Research has explored various derivatives for their potential to lower blood glucose levels through different mechanisms.

One area of investigation involves G-protein coupled receptor 119 (GPR119) agonists, which are an attractive target for type 2 diabetes treatment. researchgate.netyakhak.org In this context, 3,6-disubstituted pyridazine analogues have been synthesized and evaluated. Starting from the commercially available 3,6-dichloropyridazine, researchers have developed partial agonists of GPR119 that demonstrated significantly stronger activity (EC50 values) than the endogenous lipid oleoylethanolamide (OEA). yakhak.org These findings suggest that the pyridazine ring is a viable heterocyclic scaffold for creating new GPR119 agonists. yakhak.org

Another approach has been the synthesis of pyridazinone-substituted benzenesulfonylurea derivatives. nih.gov In a study, fifteen novel compounds were synthesized and assessed in non-insulin-dependent diabetes mellitus (NIDDM) rat models. Several of these compounds significantly prevented the rise in blood glucose levels. nih.gov Notably, in glucose-fed normal rats, most of these derivatives, at a dose of 20 mg/kg, prevented the rise of blood glucose by more than 50%. nih.gov The study identified several potent compounds that could serve as leads for new antidiabetic drugs. nih.gov